molecular formula C29H30N8OS B11505258 6-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

6-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11505258
M. Wt: 538.7 g/mol
InChI Key: APWXUUUOFBYSOS-UHFFFAOYSA-N
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Description

6-[({5-[(4-TERT-BUTYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[({5-[(4-TERT-BUTYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-[({5-[(4-TERT-BUTYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the triazine core .

Scientific Research Applications

6-[({5-[(4-TERT-BUTYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 6-[({5-[(4-TERT-BUTYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-((4-tert-Butylphenoxy)methyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
  • 2,4,6-Tri-tert-butylphenol

Uniqueness

6-[({5-[(4-TERT-BUTYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H30N8OS

Molecular Weight

538.7 g/mol

IUPAC Name

6-[[5-[(4-tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H30N8OS/c1-29(2,3)20-14-16-23(17-15-20)38-18-25-35-36-28(37(25)22-12-8-5-9-13-22)39-19-24-32-26(30)34-27(33-24)31-21-10-6-4-7-11-21/h4-17H,18-19H2,1-3H3,(H3,30,31,32,33,34)

InChI Key

APWXUUUOFBYSOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC4=NC(=NC(=N4)NC5=CC=CC=C5)N

Origin of Product

United States

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